Product packaging for Cholest-7-en-3beta-ol(Cat. No.:CAS No. 6036-58-4)

Cholest-7-en-3beta-ol

Cat. No.: B11934347
CAS No.: 6036-58-4
M. Wt: 386.7 g/mol
InChI Key: IZVFFXVYBHFIHY-UHFFFAOYSA-N
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Description

Significance of Cholest-7-en-3β-ol as a Sterol Intermediate

Cholest-7-en-3β-ol, commercially also referred to as Lathosterol (B1674540), holds considerable significance as a key intermediate in the biosynthesis of cholesterol. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Its position in the sterol synthesis pathway makes it a crucial molecule for understanding the regulation of cholesterol production. sigmaaldrich.com In humans, the metabolic pathway proceeds from precursors like mevalonate (B85504) and squalene (B77637) to lanosterol (B1674476), which is then converted to Cholest-7-en-3β-ol before its final transformation into cholesterol. nih.gov

Studies involving labeled isotopes have been instrumental in elucidating the metabolic sequence. When tritium-labeled Cholest-7-en-3β-ol is introduced, its conversion to cholesterol can be tracked, confirming its role as a direct precursor. nih.govosti.gov This research has unambiguously established that the formation of the 5,6-double bond in cholesterol from Cholest-7-en-3β-ol happens via a cis-elimination of hydrogen atoms from the 5-alpha and 6-alpha positions. nih.govcore.ac.uk

Nomenclature and Structural Context within Sterol Metabolism

Cholest-7-en-3β-ol is known by several synonyms, with "Lathosterol" being a common alternative name. nih.govsigmaaldrich.com Its systematic IUPAC name is (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.gov

Structurally, it is a C27-steroid and a cholestanoid. nih.gov The core of the molecule is the (5α)-cholest-7-ene structure, which is substituted with a beta-hydroxy group at the 3-position. nih.gov This places it in the category of 3beta-sterols and, more specifically, a Delta(7)-sterol due to the double bond at the C7-C8 position. nih.gov

Table 1: Chemical Identifiers for Cholest-7-en-3β-ol

IdentifierValue
CAS Number 80-99-9 sigmaaldrich.com
Molecular Formula C₂₇H₄₆O nih.govnist.gov
IUPAC Name (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov
Synonyms Lathosterol, 5α-Cholest-7-en-3β-ol, 7-Cholesten-3-beta-ol, delta(7)-Cholestenol nih.gov
InChI Key IZVFFXVYBHFIHY-IPKDATMGSA-N nist.gov

Table 2: Physicochemical Properties of Cholest-7-en-3β-ol

PropertyValue
Molecular Weight 386.65 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 122.0 °C nih.gov
Form Solid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B11934347 Cholest-7-en-3beta-ol CAS No. 6036-58-4

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFFXVYBHFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861646
Record name Cholest-7-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-58-4
Record name 7-Cholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Cholest 7 En 3β Ol in Sterol Biosynthesis Pathways

Position within the Cholesterol Biosynthesis Pathway (e.g., Bloch Pathway)

The biosynthesis of cholesterol from lanosterol (B1674476) in mammals occurs via two primary, intersecting routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netacs.org Cholest-7-en-3β-ol is a key intermediate in the Kandutsch-Russell pathway. elifesciences.org The defining difference between these two pathways is the timing of the reduction of the double bond at the C24 position in the sterol side chain. researchgate.netacs.org

In the Bloch pathway, this C24 double bond is retained until the final step, meaning the synthesis proceeds through a series of unsaturated side-chain intermediates to produce desmosterol, which is then reduced to cholesterol. researchgate.netelifesciences.org Conversely, the Kandutsch-Russell pathway involves an early reduction of the C24 double bond of lanosterol, leading to the formation of side-chain saturated intermediates. acs.orgelifesciences.org Cholest-7-en-3β-ol (Lathosterol) is a prominent intermediate in this saturated side-chain pathway, which ultimately leads to the formation of 7-dehydrocholesterol (B119134) and then cholesterol. elifesciences.org While the Bloch pathway is predominant in the liver, the Kandutsch-Russell pathway is notably active in the skin.

Precursor Compounds of Cholest-7-en-3β-ol

Cholest-7-en-3β-ol is synthesized from several precursor molecules through specific enzymatic reactions.

The conversion of 5α-Cholesta-7,24-dien-3β-ol to Cholest-7-en-3β-ol is a reduction reaction. This transformation is catalyzed by the enzyme delta24-sterol reductase (DHCR24), which reduces the C24-C25 double bond in the side chain of the precursor molecule. researchgate.net This reaction is a key step that channels intermediates from the Bloch pathway (with an unsaturated side chain) into the Kandutsch-Russell pathway (with a saturated side chain). researchgate.net

While not a typical step in the primary mammalian cholesterol synthesis pathway, the conversion of Cholest-5-en-3β-ol (cholesterol) to Cholest-7-en-3β-ol has been observed in other organisms. Studies on the echinoderms Asterias rubens and Solaster papposus have demonstrated that these starfish can metabolize injected cholesterol to produce 5α-cholestan-3β-ol and subsequently 5α-cholest-7-en-3β-ol. nih.govnih.govportlandpress.com

The direct conversion of 5α-Cholestan-3β-ol into 5α-Cholest-7-en-3β-ol has been demonstrated in certain invertebrates. This process involves the introduction of a double bond at the C7 position of the sterol nucleus. Research has shown this metabolic capability in the starfish A. rubens and also in the German cockroach. nih.gov

Cholest-7-en-3β-ol is a downstream product originating from the mevalonate (B85504) pathway, the foundational metabolic route for the synthesis of all isoprenoids and sterols. acs.orgnih.gov The process begins with acetyl-CoA, which is converted through a series of reactions into mevalonic acid. nih.govlibretexts.org Mevalonate is then processed to form squalene (B77637), which cyclizes to lanosterol. libretexts.orgnih.gov Following lanosterol formation, a sequence of demethylations and isomerizations leads to the synthesis of Cholest-7-en-3β-ol. nih.gov Isotope labeling studies have confirmed the metabolic sequence proceeding from mevalonate, through squalene and lanosterol, to Δ(7)-cholestenol (Cholest-7-en-3β-ol), and finally to cholesterol. nih.gov

Table 1: Summary of Cholest-7-en-3β-ol Precursors and Conversions

Precursor CompoundEnzyme/ProcessResulting ProductPathway Context
5α-Cholesta-7,24-dien-3β-olDelta24-sterol reductase (DHCR24)Cholest-7-en-3β-olConnects Bloch and Kandutsch-Russell pathways in mammals
Cholest-5-en-3β-ol (Cholesterol)Multi-step metabolismCholest-7-en-3β-olObserved in specific invertebrates (e.g., echinoderms)
5α-Cholestan-3β-olDesaturation (introduction of C7 double bond)Cholest-7-en-3β-olObserved in specific invertebrates (e.g., echinoderms, cockroaches)
MevalonateMulti-enzyme cascade (Mevalonate Pathway)Cholest-7-en-3β-olFundamental sterol biosynthesis pathway in eukaryotes

Downstream Metabolic Conversions of Cholest-7-en-3β-ol

The primary metabolic fate of Cholest-7-en-3β-ol in the Kandutsch-Russell pathway is its conversion to cholesterol. This occurs via a two-step process. First, Cholest-7-en-3β-ol is converted into 7-dehydrocholesterol (cholesta-5,7-dien-3β-ol). nih.govnih.gov This reaction involves the introduction of a double bond at the C5-C6 position, a process catalyzed by the enzyme lathosterol (B1674540) oxidase (also known as sterol C5-desaturase). ebi.ac.ukportlandpress.com Subsequently, 7-dehydrocholesterol is reduced by 7-dehydrocholesterol reductase (DHCR7) to form the final product, cholesterol. nih.gov

Table 2: Downstream Conversions of Cholest-7-en-3β-ol

SubstrateEnzymeProduct
Cholest-7-en-3β-olLathosterol oxidase (Sterol C5-desaturase)7-Dehydrocholesterol
7-Dehydrocholesterol7-Dehydrocholesterol reductase (DHCR7)Cholesterol

Conversion to 7-Dehydrocholesterol

The transformation of Cholest-7-en-3β-ol (also known as lathosterol) into 7-Dehydrocholesterol (7-DHC) is a critical dehydrogenation step in the Kandutsch-Russell pathway of cholesterol synthesis. acs.org This reaction introduces a double bond at the C-5 position of the sterol's B-ring, creating a conjugated diene system (Δ⁵,⁷). The enzyme responsible for this conversion is lathosterol oxidase, also known as sterol C5-desaturase (SC5D). nih.govasm.org This enzyme is located in the endoplasmic reticulum. researchgate.net A deficiency in lathosterol oxidase leads to the rare genetic disorder lathosterolosis, characterized by an accumulation of lathosterol in the body. nih.gov The reaction is a key control point and is essential for producing the direct precursor to cholesterol. youtube.com

Conversion to Cholesterol

Stereochemical Mechanisms of Double Bond Introduction

The introduction of the double bond at the C5-C6 position to convert lathosterol into 7-dehydrocholesterol is a highly specific stereochemical process. nih.gov Research has unambiguously established that the reaction proceeds via a cis-elimination of the hydrogen atoms located at the 5α and 6α positions of the sterol ring. nih.govnih.gov During this enzymatic dehydrogenation, the 6β-hydrogen atom is not disturbed and is fully retained in the product, 7-dehydrocholesterol. nih.govnih.gov This precise stereospecificity ensures the correct planar configuration of the resulting Δ⁵,⁷-diene system, which is essential for the subsequent enzymatic reduction to cholesterol. nih.gov

Oxygen-Dependent Dehydrogenation Processes

The dehydrogenation of Cholest-7-en-3β-ol is an oxygen-dependent process. nih.govnih.gov Early hypotheses suggesting a hydroxylation-dehydration mechanism for the introduction of the 5,6-double bond have been experimentally excluded. nih.govnih.gov Instead, the reaction is understood to be a direct dehydrogenation that requires molecular oxygen. nih.gov The process involves a microsomal electron transport system. nih.gov Studies have shown the participation of cytochrome b5 in this reaction, indicating a close analogy to the microsomal dehydrogenation of fatty acids. nih.gov The reaction is inhibited by compounds that interfere with this electron transport chain, such as potassium ferricyanide (B76249) and cytochrome c. nih.gov

Formation of Oxygenated Derivatives

While Cholest-7-en-3β-ol itself can be a substrate for certain oxidative enzymes, the most significant oxygenated derivatives in this pathway arise from its immediate product, 7-dehydrocholesterol (7-DHC). The Δ⁵,⁷-diene structure of 7-DHC makes it particularly susceptible to oxidation, leading to the formation of a variety of oxysterols. nih.govwashington.edu These derivatives are of significant biological interest, particularly in conditions where 7-DHC accumulates, such as in Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.gov

Pathways to 3β,5α-Dihydroxycholest-7-en-6-one (DHCEO)

3β,5α-Dihydroxycholest-7-en-6-one (DHCEO) is a major and biologically active oxysterol identified as a biomarker for the oxidation of 7-DHC. nih.govnih.gov Its formation is not a direct oxidation of lathosterol but proceeds from the 7-DHC intermediate. The proposed mechanism involves a free radical or enzymatic process that first generates an epoxide intermediate. nih.gov This is followed by the enzymatic ring-opening of the epoxide by a hydrolase and subsequent oxidation of a secondary alcohol to form the final keto-steroid, DHCEO. nih.gov In cell models, DHCEO formation has been shown to proceed from 7-DHC via the intermediates 5α,6α-epoxycholest-7-en-3β-ol and 7-cholesten-3β,5α,6β-triol. nih.govnih.gov

Formation of 5α,6α-Epoxycholest-7-en-3β-ol

5α,6α-Epoxycholest-7-en-3β-ol is a primary oxysterol formed from the peroxidation of 7-dehydrocholesterol. nih.govnih.gov It serves as a key intermediate in the pathway leading to more stable oxysterols like DHCEO. nih.gov The formation of this epoxide occurs at the 5,6-double bond of 7-DHC, a reaction that can be initiated by free radicals. This epoxide is then subject to further metabolic conversion, primarily through the action of epoxide hydrolases, which open the epoxide ring to form a triol, a crucial step in the pathway to DHCEO. nih.govnih.gov

Interactive Data Table: Key Conversions of Cholest-7-en-3β-ol

SubstrateEnzymeProductProcess Description
Cholest-7-en-3β-olLathosterol oxidase (SC5D)7-DehydrocholesterolIntroduction of a C5-C6 double bond via cis-elimination of 5α and 6α hydrogens.
7-Dehydrocholesterol7-Dehydrocholesterol reductase (DHCR7)CholesterolReduction of the C7-C8 double bond.
7-DehydrocholesterolFree radical/enzymatic oxidation5α,6α-Epoxycholest-7-en-3β-olEpoxidation of the C5-C6 double bond.
5α,6α-Epoxycholest-7-en-3β-olEpoxide hydrolase7-Cholesten-3β,5α,6β-triolOpening of the epoxide ring.
7-Cholesten-3β,5α,6β-triolAlcohol dehydrogenase3β,5α-Dihydroxycholest-7-en-6-one (DHCEO)Oxidation of the 6β-hydroxyl group.

Enzymatic Conversion to 4α-methyl-5α-cholest-7-en-3-one

The transformation of sterol precursors is a meticulously orchestrated series of reactions catalyzed by specific enzymes. In the post-squalene segment of cholesterol biosynthesis, the removal of methyl groups from the C-4 position of the sterol molecule is a critical phase. oup.com This process involves a multi-enzyme complex located in the endoplasmic reticulum. oup.comwikipedia.org

The conversion of Cholest-7-en-3β-ol and its methylated precursors is central to this demethylation process. The first step in the sequential removal of the two C-4 methyl groups is catalyzed by a sterol-C4-methyl oxidase. oup.comnih.gov This enzyme, encoded by the SC4MOL (also known as MSMO1) gene, initiates the oxidation of the 4α-methyl group. jci.orgmhmedical.comoaepublish.com

Following the initial oxidation, a series of enzymatic activities leads to the formation of various intermediates. The enzyme complex includes a 3β-hydroxysterol dehydrogenase, encoded by the NSDHL gene, and a 3-ketosteroid reductase. oup.commedlineplus.gov The NSDHL enzyme, in particular, is a NAD(P)-dependent steroid dehydrogenase-like protein that plays a vital role in this demethylation sequence. wikipedia.orggenecards.org

Deficiencies in the enzymes involved in this stage of cholesterol synthesis can lead to the accumulation of specific methylsterols. mhmedical.comoaepublish.com For instance, a deficiency in sterol-C4-methyl oxidase results in elevated levels of 4α-methylsterols and 4,4′-dimethylsterols. nih.govmhmedical.comjohnshopkins.edu Research on patient-derived fibroblasts with this deficiency has shown an increased rate of de novo cholesterol biosynthesis and an accumulation of these methylsterols, highlighting the enzyme's critical role in maintaining cholesterol homeostasis. nih.govmhmedical.com

The enzymatic reactions involved in C-4 demethylation are summarized in the table below:

StepSubstrateEnzymeProduct
14,4-dimethyl-5α-cholest-7-en-3β-olSterol-C4-methyl oxidase (SC4MOL/MSMO1)4α-methyl-4β-hydroxymethyl-5α-cholest-7-en-3β-ol
24α-methyl-4β-hydroxymethyl-5α-cholest-7-en-3β-ol3β-hydroxysterol dehydrogenase (NSDHL)4α-methyl-4β-formyl-5α-cholest-7-en-3-one
34α-methyl-4β-formyl-5α-cholest-7-en-3-oneDecarboxylase Activity4α-methyl-5α-cholest-7-en-3-one

This table outlines the sequential enzymatic steps in the demethylation at the C-4 position, a critical phase in the conversion of lanosterol derivatives towards cholesterol.

These findings underscore the intricate and essential nature of the enzymatic conversion of Cholest-7-en-3β-ol and its precursors. This specific step is a vital part of the Kandutsch-Russell pathway, one of the primary routes for cholesterol biosynthesis. nih.govresearchgate.netnih.gov The proper functioning of the sterol demethylation complex, including the SC4MOL and NSDHL enzymes, is indispensable for normal cholesterol production and cellular health. oup.comjci.orgmhmedical.com

Enzymology and Regulatory Mechanisms of Cholest 7 En 3β Ol Metabolism

Enzymes Involved in Cholest-7-en-3β-ol Synthesis and Transformation

The metabolic pathway of Cholest-7-en-3β-ol involves several key enzymes that catalyze its formation and subsequent conversion. These enzymes, located primarily in the endoplasmic reticulum, play crucial roles in the intricate process of cholesterol biosynthesis.

Delta24-Sterol Reductase (EC 1.3.1.72) Activity

Delta24-sterol reductase, also known as 24-dehydrocholesterol reductase (DHCR24), is a flavin-dependent oxidoreductase that catalyzes the reduction of the double bond at C24-25 in the side chain of sterol intermediates. uniprot.orgnih.gov This enzyme is notable for its broad substrate specificity, acting on a variety of sterols that possess a Δ24-double bond, including lanosterol (B1674476), desmosterol, and zymosterol. nih.govgenome.jp

The enzyme facilitates the reversible reaction converting 5alpha-cholesta-7,24-dien-3beta-ol (B45306) to 5alpha-cholest-7-en-3beta-ol (lathosterol), utilizing NADPH as a cofactor. wikipedia.org This reaction is a critical step in both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis. nih.gov The systematic name for this enzyme class is sterol:NADP+ Δ24-oxidoreductase. wikipedia.org

EnzymeEC NumberSubstratesProductsCofactor
Delta24-Sterol Reductase1.3.1.725alpha-cholesta-7,24-dien-3beta-ol, NADPH, H+5alpha-cholest-7-en-3beta-ol, NADP+FAD uniprot.org

Delta 5-Dehydrogenase Activity

Lathosterol (B1674540) delta-5-desaturase (SC5D) is the enzyme responsible for introducing a double bond at the C5 position of the sterol ring, converting lathosterol (5α-cholest-7-en-3β-ol) to 7-dehydrocholesterol (B119134). This is a crucial step in the formation of cholesterol. nih.gov The reaction is an oxidation process that involves the removal of hydrogen atoms from C5 and C6.

Mechanistic studies using deuterated analogs of cholest-7-en-3β-ol have provided insights into the catalytic process. Research on plant 5-desaturases has shown a significant deuterium (B1214612) kinetic isotope effect when the hydrogen at the 6α-position is replaced with deuterium, suggesting that the cleavage of the C6α-H bond is a partially rate-limiting step in the desaturation process. nih.gov Conversely, a negligible isotope effect was observed with [5α-²H]-cholest-7-en-3β-ol, indicating an asynchronous scission of the C-H bonds at C5 and C6. nih.gov

Cytochrome P450 7A1 (CYP7A1) Substrate Specificity and Catalysis

Cytochrome P450 7A1 (CYP7A1), also known as cholesterol 7-alpha-hydroxylase, is a key regulatory enzyme in bile acid synthesis, which is the primary pathway for cholesterol catabolism. uniprot.orgnih.gov While its main substrate is cholesterol, CYP7A1 also exhibits activity towards other sterols, including lathosterol (5alpha-cholest-7-en-3beta-ol). uniprot.org

CYP7A1 catalyzes the oxidation of the 7,8 double bond of lathosterol, leading primarily to the formation of 7-keto derivatives. uniprot.org The catalytic activity (kcat) of CYP7A1 with lathosterol as a substrate has been determined to be 3.7 min⁻¹. uniprot.org This reaction is part of the broader metabolic function of CYP7A1 in maintaining cholesterol homeostasis.

EnzymeEC NumberSubstrateProductCatalytic Rate (kcat)
Cytochrome P450 7A11.14.14.235alpha-cholest-7-en-3beta-ol7alpha,8alpha-epoxy-5alpha-cholestan-3beta-ol3.7 min⁻¹ uniprot.org

3-Keto-Steroid Reductase (EC 1.1.1.270 / HSD17B7) Activity

Hydroxysteroid (17-beta) dehydrogenase 7 (HSD17B7) is a bifunctional enzyme that participates in both steroid hormone metabolism and cholesterol biosynthesis. uniprot.orgnih.gov In the context of cholesterol synthesis, it functions as a 3-ketosteroid reductase. uniprot.orgoup.com This enzyme catalyzes the reduction of the 3-keto group of sterol intermediates, a crucial step in the C4-demethylation process. oup.com

Specifically, HSD17B7 is responsible for the conversion of zymosterone (B1260849) to zymosterol. nih.govresearchgate.net This reaction requires the cofactor NADPH. oup.com The enzyme is located in the endoplasmic reticulum and is essential for de novo cholesterol biosynthesis in the fetus. nih.govoup.com

Cholestenol Delta-Isomerase Activity on Related Compounds

Cholestenol delta-isomerase (EBP), also known as 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase, is an enzyme that catalyzes the isomerization of the double bond in the sterol B-ring from the C8-C9 position to the C7-C8 position. wikipedia.orguniprot.org This is a critical step in the post-lanosterol pathway of cholesterol biosynthesis. uniprot.org

The enzyme acts on Δ⁸-sterols, converting them to their corresponding Δ⁷-isomers. uniprot.org For instance, it catalyzes the reversible reaction that transforms 5alpha-cholest-8-en-3beta-ol into 5alpha-cholest-7-en-3beta-ol (lathosterol). wikipedia.orguniprot.org The proposed catalytic mechanism is analogous to that of ketosteroid isomerases and involves acid-base catalysis. nih.gov

3-beta-Hydroxysteroid-Delta(8),Delta(7)-Isomerase Substrate Utilization

As mentioned previously, 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase is another name for cholestenol delta-isomerase (EBP). This enzyme utilizes various Δ⁸-sterols as substrates. uniprot.org Its primary function is to catalyze the shift of the double bond, a key step in the formation of lathosterol and ultimately cholesterol. uniprot.org

The enzyme can utilize substrates such as zymosterol, converting it to 5alpha-cholesta-7,24-dien-3beta-ol. uniprot.org The activity of this isomerase can be inhibited by certain compounds, including tamoxifen. uniprot.org

EnzymeEC NumberReactionSubstratesProducts
Cholestenol Delta-Isomerase5.3.3.5Isomerization5alpha-cholest-8-en-3beta-ol5alpha-cholest-7-en-3beta-ol wikipedia.orguniprot.org
IsomerizationZymosterol5alpha-cholesta-7,24-dien-3beta-ol uniprot.org

Role of Sterol Carrier Proteins (SCP) in Cholest-7-en-3β-ol Transport and Metabolism

Sterol Carrier Protein 2 (SCP-2), also referred to as non-specific lipid-transfer protein (NSL-TP), is a key facilitator in the intracellular trafficking and metabolism of lipids, including sterols like Cholest-7-en-3β-ol. nih.govwikipedia.orgplos.org It is highly expressed in organs with active lipid metabolism and is thought to participate in the nonvesicular transport of sterols between cellular membranes. wikipedia.orgplos.orgresearchgate.net

The primary role of SCP-2 in the context of Cholest-7-en-3β-ol (lathosterol) metabolism is to promote its conversion to 7-dehydrocholesterol. This reaction is catalyzed by the microsomal enzyme lathosterol oxidase (SC5D). nih.govwikipedia.orgnih.gov SCP-2 stimulates this dehydrogenation step whether the lathosterol substrate is supplied exogenously or is already incorporated within the microsomal membrane. nih.gov

Research indicates that SCP-2's mechanism of action is not that of a simple carrier that solubilizes and transports the sterol through the aqueous cytoplasm. Instead, it is proposed to facilitate the transfer of lathosterol between membranes through a direct, collisional interaction. nih.gov Evidence shows that SCP-2 binds to microsomal membranes and can promote the intermembrane transfer of lathosterol from one microsomal population to another. nih.govacs.org This function is crucial for presenting the sterol substrate to the active site of the membrane-bound lathosterol oxidase. nih.gov

Table 1: Research Findings on the Role of Sterol Carrier Protein 2 (SCP-2)

FindingDescriptionSource
Stimulation of Lathosterol DehydrogenationSCP-2 promotes the microsomal dehydrogenation of Cholest-7-en-3β-ol (lathosterol) to 7-dehydrocholesterol, the subsequent step in cholesterol synthesis. nih.gov nih.gov
Intermembrane Sterol TransferSCP-2 facilitates the transfer of lathosterol between microsomal membranes, suggesting a mechanism involving direct membrane interaction rather than simple aqueous transport. nih.govacs.org nih.govacs.org
Distinct from FABPHomogeneous preparations of SCP-2 and Fatty Acid-Binding Protein (FABP) show distinct physiological functions; SCP-2 is specific for sterol transport and metabolism, while FABP is specific for fatty acids. nih.gov nih.gov
General Lipid TransportSCP-2 is a versatile lipid-transfer protein, mediating the transfer of phospholipids (B1166683), cholesterol, and gangliosides, and is implicated in overall intracellular lipid homeostasis. plos.orgund.eduuniprot.org plos.orgund.eduuniprot.org

Mechanisms of Enzymatic Demethylation Processes

The biosynthesis of cholesterol from its precursor lanosterol involves the removal of three methyl groups at positions C4 and C14. Cholest-7-en-3β-ol is an intermediate that appears after these demethylation events. The enzymatic processes are complex, requiring multiple enzymes and cofactors.

The removal of the 14α-methyl group is an early step in the conversion of lanosterol. This reaction is catalyzed by lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme. acs.org Studies using tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol have demonstrated that rat liver homogenates can enzymatically remove this 14α-methyl group, ultimately converting the substrate into cholesterol. nih.govosti.gov

Following the C14 demethylation, the two methyl groups at the C4 position are removed in a multi-step, iterative process. acs.orgbiorxiv.org This C4-demethylation is carried out by a functional complex of at least three enzymes located in the endoplasmic reticulum. nih.gov

Sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1) : This enzyme sequentially oxidizes one of the C4-methyl groups to a carboxylic acid. This is a three-step monooxygenation process. acs.orgnih.govuniprot.org

NAD(P)-dependent steroid dehydrogenase-like (NSDHL) : This enzyme acts as a C4-decarboxylase, removing the oxidized methyl group as CO2. This step results in a 3-keto sterol intermediate. acs.orgnih.gov

3-Ketosteroid reductase (HSD17B7) : This enzyme reduces the 3-keto group back to a 3β-hydroxyl group, regenerating the sterol structure for the next round of demethylation or subsequent pathway steps. biorxiv.orgnih.gov

This entire sequence is repeated to remove the second C4-methyl group. nih.gov The process requires NADPH and NAD+ as cofactors and occurs under aerobic conditions. portlandpress.com The regulation of these enzymes is crucial for maintaining cholesterol homeostasis. For instance, SC4MOL has been identified as a highly regulated enzyme within the C4-demethylation complex, with its protein levels being sensitive to cellular sterol concentrations. nih.gov

Table 2: Key Enzymes in Sterol Demethylation

EnzymeAbbreviationFunction in DemethylationSource
Lanosterol 14α-demethylaseLDMRemoves the methyl group at the C14 position of lanosterol. acs.org
Sterol-C4-methyl oxidase-likeSC4MOL / MSMO1Catalyzes the initial three-step oxidation of a C4-methyl group to a carboxylic acid. nih.gov acs.orgnih.gov
NAD(P)-dependent steroid dehydrogenase-likeNSDHLActs as a C4-decarboxylase to remove the oxidized methyl group as CO2, forming a 3-keto intermediate. acs.org acs.orgnih.gov
Hydroxysteroid 17-beta dehydrogenase 7HSD17B7Reduces the 3-keto group back to a 3β-hydroxyl group after decarboxylation. biorxiv.org biorxiv.orgnih.gov

Cellular and Subcellular Localization and Dynamics of Cholest 7 En 3β Ol

Intracellular Distribution (e.g., Endoplasmic Reticulum, Membrane)

The synthesis of cholesterol and its precursors, including lathosterol (B1674540), primarily occurs in the endoplasmic reticulum (ER). ahajournals.org Lathosterol is found within the membranes of cells and is particularly associated with the ER, the site of its synthesis. nih.govasm.org The enzyme responsible for the conversion of lathosterol to 7-dehydrocholesterol (B119134), lathosterol 5-desaturase, is also located in the ER. asm.orgresearchgate.net Studies have shown that lathosterol is a component of various cellular membranes, contributing to their structure and function. nih.govhmdb.ca In cases of lathosterolosis, a genetic disorder characterized by the deficiency of lathosterol 5-desaturase, lathosterol accumulates in cells, leading to the formation of membrane-bound cytoplasmic vacuoles that appear to be lysosomes. oup.com

Intermembrane Transfer Mechanisms

The movement of lathosterol between different cellular membranes is a critical step in its metabolic pathway. This intermembrane transfer can be facilitated by cytosolic carrier proteins. mpi-cbg.de Research has demonstrated that a supernatant protein fraction (SCP), also known as sterol carrier protein, stimulates the transfer of lathosterol between microsomal membranes. nih.gov This protein-mediated transfer is essential for the efficient conversion of lathosterol to 7-dehydrocholesterol by the microsomal enzyme lathosterol 5-desaturase. nih.gov The process appears to require intact membrane structures, as damage to the membranes abolishes the stimulatory effect of the carrier protein. nih.gov

Presence in Various Mammalian Tissues and Organ Systems (e.g., Liver, Brain, Adipose Tissue)

Lathosterol is distributed throughout various tissues and organ systems in mammals, reflecting the widespread nature of cholesterol synthesis. nih.gov The liver is a primary site of cholesterol and, consequently, lathosterol synthesis. reactome.orgelifesciences.org In fact, the Kandutsch-Russell pathway, which involves lathosterol, is prominent in the liver. reactome.org The brain is another organ with significant cholesterol content, and lathosterol is found in brain tissue as a precursor in the cholesterol synthesis pathway. gerli.comuow.edu.auresearchgate.net Other tissues where lathosterol has been identified include adipose tissue, adrenal glands, kidneys, and fibroblasts. nih.govoup.com

Below is a table summarizing the presence of Cholest-7-en-3β-ol in various mammalian tissues based on available research.

Tissue/Organ SystemPresence of Cholest-7-en-3β-olResearch Findings
Liver PresentA major site of lathosterol synthesis via the Kandutsch-Russell pathway. reactome.orgelifesciences.org
Brain PresentFound as a cholesterol precursor; levels can be affected in neurodegenerative diseases. uow.edu.auresearchgate.net
Adipose Tissue PresentIdentified as a tissue location for lathosterol. nih.gov
Serum/Plasma PresentTransported by lipoproteins and serves as a marker for cholesterol synthesis. sigmaaldrich.comfrontiersin.org
Kidney PresentTissues from mouse embryos show significant levels of lathosterol. oup.com
Adrenal Gland PresentListed as a tissue location in the Human Metabolome Database. nih.gov
Fibroblasts PresentAccumulates in fibroblasts in cases of lathosterolosis. oup.com
Eye Lens PresentFound in mouse lenses, with levels potentially altered in models of human cataracts. plos.org

Cholest-7-en-3β-ol as a Human and Mouse Metabolite

Cholest-7-en-3β-ol is recognized as a normal metabolite in both humans and mice. nih.govebi.ac.uk It is an integral part of the cholesterol biosynthesis pathway in both species. nih.gov Genetic studies in mice have been instrumental in understanding the role of lathosterol and the consequences of its dysregulation. oup.com For instance, mouse models with a disrupted Sc5d gene (which codes for lathosterol 5-desaturase) exhibit elevated levels of lathosterol and serve as a model for the human genetic disorder lathosterolosis. oup.comnih.gov In humans, lathosterol levels in plasma are used as a biomarker for whole-body cholesterol synthesis. hmdb.ca

Biological Significance and Physiological Roles of Cholest 7 En 3β Ol

Cholest-7-en-3β-ol as a Biomarker for Cholesterol Synthesis Rates

The serum concentration of lathosterol (B1674540) serves as a reliable surrogate marker for the rate of whole-body cholesterol synthesis. nih.govsigmaaldrich.com Because lathosterol is an intermediate in the cholesterol synthesis pathway, its levels in the bloodstream reflect the activity of this endogenous production line, particularly the rate-limiting enzyme HMG-CoA reductase. nih.gov Unlike dietary cholesterol, which can influence plasma cholesterol levels, serum lathosterol is not affected by cholesterol consumption, making it a specific indicator of de novo synthesis. sigmaaldrich.comsigmaaldrich.com

The ratio of serum lathosterol to total serum cholesterol is frequently used to normalize for variations in lipoprotein levels and is considered a preferable indicator for monitoring cholesterol synthesis. nih.gov Studies have demonstrated that this ratio correlates strongly with directly measured cholesterol synthesis. ahajournals.org For instance, treatment with HMG-CoA reductase inhibitors like statins, which block cholesterol synthesis, leads to a significant reduction in the lathosterol-to-cholesterol ratio. nih.gov Conversely, conditions that stimulate cholesterol synthesis result in elevated lathosterol levels. nih.gov Research has also shown that cholesterol synthesis exhibits a diurnal rhythm, with lathosterol levels peaking during the night. nih.govmdpi.com

Table 1: Correlation of Lathosterol with Cholesterol Synthesis

Study Population Intervention/Condition Key Finding Reference
47 healthy volunteers Diets with varying fatty acid composition Strong correlation between cholesterol balance and serum lathosterol/cholesterol ratio (r = 0.70-0.74). nih.gov
20 patients with familial hypercholesterolemia Treatment with an HMG-CoA reductase inhibitor (simvastatin) Lathosterol/cholesterol ratio was lowered by 47% during drug treatment. nih.gov
26 subjects with hyperlipidemia Treatment with ezetimibe Ezetimibe treatment increased de novo cholesterol synthesis by 57% and lathosterol concentrations by 20%. ahajournals.org

Interrelationships with Bile Acid Pool Dynamics

Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. ki.se The rate of bile acid production is intricately linked to cholesterol availability, including newly synthesized cholesterol. nih.gov Research indicates a direct relationship between cholesterol synthesis, as measured by serum lathosterol, and bile acid synthesis. nih.govportlandpress.com In situations of increased bile acid demand, such as during treatment with bile acid sequestrants (e.g., cholestyramine), both cholesterol synthesis and bile acid synthesis are upregulated. nih.gov A study involving patients with primary hypercholesterolemia demonstrated that cholesterol 7α-hydroxylation rates, a measure of bile acid synthesis, significantly correlated with the serum lathosterol/cholesterol ratio (r = 0.79). nih.gov

Modulation of Cellular Membrane Properties

As a sterol, lathosterol can intercalate into cellular membranes and influence their physical properties, although its effects differ from those of cholesterol due to a subtle structural difference—the position of the double bond in the sterol ring system (Δ7 in lathosterol versus Δ5 in cholesterol). nih.govlibretexts.org

The thermotropic phase behavior of lipid bilayers refers to the changes in their physical state (e.g., from a gel to a liquid-crystalline state) with temperature. Differential scanning calorimetry (DSC) studies on model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have revealed that lathosterol modulates these phase transitions differently than cholesterol. acs.orgdiva-portal.org

While both sterols abolish the sharp main phase transition of DPPC at high concentrations, lathosterol is less efficient than cholesterol in doing so. acs.org Lathosterol incorporation leads to a decrease in the temperature of the main phase transition (Tm), whereas cholesterol tends to increase it at lower concentrations before eliminating the transition altogether. libretexts.orgacs.orgnih.gov Lathosterol also abolishes the pretransition (a lower-temperature transition from a gel to a ripple phase) of DPPC bilayers at lower concentrations than cholesterol does. acs.org These findings indicate that the specific placement of the double bond in the sterol's B-ring significantly impacts its interaction with phospholipids (B1166683) and its effect on membrane phase behavior. acs.org

Lathosterol also influences the packing and organization of lipids within the membrane. nih.govacs.org Fluorescence anisotropy studies show that in the fluid phase of membranes, lathosterol and cholesterol have similar effects on maintaining membrane organization and dynamics. nih.gov However, in the more ordered gel phase, their effects diverge. nih.gov

Fourier transform infrared (FTIR) spectroscopy has shown that lathosterol incorporation produces a less tightly packed bilayer compared to cholesterol at both low and high temperatures. acs.org This suggests that the structural difference between lathosterol and cholesterol affects the efficiency of intermolecular interactions within the lipid bilayer. nih.govacs.org Despite being less effective at ordering the membrane compared to cholesterol, lathosterol is still capable of supporting the formation of ordered lipid domains, which are important for various cellular functions. acs.org

Table 2: Comparative Effects of Lathosterol and Cholesterol on DPPC Model Membranes

Property Effect of Lathosterol Effect of Cholesterol Reference
Main Phase Transition Temperature (Tm) Decreases Tm. Increases Tm at low concentrations, then eliminates the transition. libretexts.orgacs.org
Pretransition Abolishes the pretransition at lower concentrations (around 6 mol %). Abolishes the pretransition at higher concentrations. acs.org
Bilayer Packing Produces a less tightly packed bilayer. Induces a more tightly packed, condensed bilayer. acs.org

| Membrane Ordering | Less effective in ordering acyl chains. | Highly effective in ordering acyl chains (condensation effect). | nih.govlibretexts.org |

Roles in Specific Biological Processes

Beyond its general roles, cholest-7-en-3β-ol is involved in specific metabolic and biological contexts. It is a known substrate for several enzymes. For instance, it is metabolized by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which can convert lathosterol into 7α,8α-epoxy-5α-cholestan-3β-ol. uniprot.org

In the context of genetic disorders, the metabolism of cholesterol precursors is critical. In Smith-Lemli-Opitz syndrome (SLOS), a defect in 7-dehydrocholesterol (B119134) reductase leads to the accumulation of 7-dehydrocholesterol (the immediate product of lathosterol metabolism) and its precursors. nih.gov The oxidation products of these accumulated sterols, including derivatives of cholest-7-en-3β-ol, contribute to the pathology of the disease. nih.gov

Additionally, cholest-7-en-3β-ol has been identified as a component of lipids in certain marine organisms, such as the bivalve Bathymodiolus aduloides, where its presence and isotopic composition provide insights into the nutritional strategies and metabolic pathways of these organisms in deep-sea environments. frontiersin.org

Impact on Life-History Traits in Model Organisms (e.g., Daphnia galeata)

The nutritional quality of an organism's diet plays a crucial role in determining its life-history traits, including growth, reproduction, and survival. For many invertebrates, such as the freshwater crustacean Daphnia galeata, the availability of specific chemical compounds in their food is essential. Cholest-7-en-3β-ol, also known as lathosterol, is one such sterol that has been investigated for its impact on the life-history of Daphnia galeata.

Crustaceans, like all arthropods, cannot synthesize sterols de novo and must therefore obtain them from their diet. d-nb.info Cholesterol is a vital sterol for crustaceans, serving as a precursor for molting hormones and as a component of cell membranes. d-nb.infonih.gov Eukaryotic phytoplankton, a primary food source for Daphnia, produce a wide variety of sterols that differ structurally from cholesterol. nih.gov Research has focused on understanding how these different dietary sterols, including cholest-7-en-3β-ol, affect the life-history traits of Daphnia.

In a study investigating the effects of ten different dietary sterols on the growth and reproduction of Daphnia galeata, the cyanobacterium Synechococcus elongatus, which lacks sterols, was used as a basal diet and supplemented with individual sterols. d-nb.info The results of this research showed that cholest-7-en-3β-ol (a Δ7 sterol) supported somatic growth and reproduction to a significantly lesser extent than cholesterol (a Δ5 sterol). d-nb.infonih.gov This suggests that the structural differences between sterols, such as the position of the double bond in the sterol nucleus, have a pronounced effect on their nutritional value for D. galeata. d-nb.info

While cholest-7-en-3β-ol did provide some nutritional benefit compared to a sterol-free diet, its efficacy in promoting growth and reproduction was markedly lower than that of other sterols like sitosterol, stigmasterol, desmosterol, 7-dehydrocholesterol, and ergosterol (B1671047). d-nb.infonih.gov This indicates that Daphnia galeata has a limited ability to metabolize cholest-7-en-3β-ol into cholesterol or other essential sterols.

The allocation of resources to either somatic growth or reproduction can also be influenced by the type of dietary sterol. d-nb.info The study on Daphnia galeata revealed that different sterols can lead to different outcomes in terms of an individual's size and the number of offspring produced, highlighting the complex role of these compounds in shaping life-history strategies. d-nb.info

Detailed Research Findings

The following table summarizes the key findings from a comparative study on the impact of various dietary sterols on the life-history traits of Daphnia galeata. The data is derived from experiments where the basal diet of Synechococcus elongatus was supplemented with different sterols.

Research into Disorders of Sterol Metabolism Involving Cholest 7 En 3β Ol

Cholest-7-en-3β-ol Accumulation in Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which is responsible for encoding the mitochondrial enzyme sterol 27-hydroxylase. isciii.esmdpi.commedlink.com This enzyme deficiency disrupts the normal synthesis of bile acids, leading to a significant reduction in chenodeoxycholic acid (CDCA) and a subsequent accumulation of cholestanol (B8816890) and cholesterol in various tissues, most notably the brain, tendons, and lenses. mdpi.commedlink.comjst.go.jp

A key biochemical feature of CTX is the marked elevation of cholestanol in the serum and tissues. medlink.comjci.orgelsevier.es This accumulation is a direct consequence of the deficient sterol 27-hydroxylase activity. elsevier.es The reduced production of CDCA leads to an upregulation of cholesterol 7α-hydroxylase, a key enzyme in the bile acid synthesis pathway. isciii.esjst.go.jp This, in turn, increases the formation of intermediates like 7α-hydroxy-4-cholesten-3-one, which are then converted to cholestanol. elsevier.esfrontiersin.org

In addition to cholestanol, patients with CTX also exhibit elevated levels of other cholesterol precursors, including lathosterol (B1674540) (cholest-7-en-3β-ol). researchgate.netnih.gov The concentration of lathosterol serves as an indicator of the rate of cholesterol production and is significantly increased in the serum of CTX patients. nih.gov Studies have shown that the sterol composition in the serum of individuals with CTX is abnormal, with increased amounts of lathosterol and other related compounds. nih.gov The accumulation of these sterols contributes to the clinical manifestations of the disease, which include juvenile cataracts, tendon xanthomas, and progressive neurological dysfunction. isciii.esemjreviews.comemjreviews.com

The following table summarizes the key biochemical abnormalities observed in Cerebrotendinous Xanthomatosis.

BiomarkerObservation in CTXSignificance
Cholestanol Markedly elevated in serum and tissues. medlink.comjci.orgelsevier.esHallmark diagnostic marker for CTX. medlink.comelsevier.es
Cholest-7-en-3β-ol (Lathosterol) Significantly elevated in serum. researchgate.netnih.govIndicator of increased cholesterol synthesis. nih.gov
Chenodeoxycholic Acid (CDCA) Reduced levels. mdpi.comjst.go.jpPrimary defect leading to the cascade of metabolic abnormalities. jst.go.jpelsevier.es
7α-hydroxy-4-cholesten-3-one Increased levels. elsevier.esresearchgate.netAn intermediate that is shunted towards cholestanol production. elsevier.esfrontiersin.org
Bile Alcohols (e.g., 23S-pentol, 25-tetrol 3-glucuronide) Increased levels in urine and plasma. mdpi.comfrontiersin.orgServe as surrogate markers for diagnosis and follow-up. mdpi.com

Oxysterol Profiles in Smith-Lemli-Opitz Syndrome (SLOS) Cell and Mouse Models

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder resulting from mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol (B119134) reductase. washington.edunih.gov This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. washington.edu Consequently, individuals with SLOS have elevated levels of 7-DHC and reduced levels of cholesterol in their tissues and bodily fluids. washington.edunih.gov

Relevance of 7-Dehydrocholesterol Oxidation Products in SLOS

The accumulation of 7-DHC in SLOS is significant because this sterol is highly susceptible to oxidation, leading to the formation of a variety of oxysterols. washington.edugrantome.com These 7-DHC-derived oxysterols are believed to play a crucial role in the pathophysiology of SLOS. grantome.com Research using cell and mouse models of SLOS has been instrumental in identifying and characterizing these oxidation products.

One of the key oxysterols identified is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) , which has been established as a biomarker for 7-DHC oxidation in fibroblasts from SLOS patients and in the brain tissue of a SLOS mouse model. nih.govresearchgate.net The levels of DHCEO show a strong correlation with the levels of 7-DHC. nih.gov The proposed mechanism for DHCEO formation involves the primary free radical oxidation product of 7-DHC, 5α,6α-epoxycholest-7-en-3β-ol, and 7-cholesten-3β,5α,6β-triol. nih.gov

Other significant 7-DHC-derived oxysterols that accumulate in SLOS models include:

4α-hydroxy-7-DHC and 4β-hydroxy-7-DHC : These are enzymatic oxidation products of 7-DHC. washington.edubiorxiv.org

7-ketocholesterol : While also a cholesterol oxidation product, its levels are significantly higher in a rat model of SLOS. nih.gov

24-hydroxy-7-DHC and 25-hydroxy-7-DHC : These are formed through the action of the enzyme CYP46A1 on 7-DHC. washington.edu

Some of these oxysterols, such as DHCEO and 7-ketocholesterol, have demonstrated significant cytotoxicity in cell culture studies, particularly to retinal cells. mdpi.com This suggests their involvement in the retinal degeneration observed in SLOS patients and animal models. nih.govmdpi.com Furthermore, certain B-ring oxysterols derived from 7-DHC have been found to inhibit the Hedgehog signaling pathway, which is crucial for embryonic development. pnas.org For instance, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) can block Hedgehog signaling by inhibiting the activation of Smoothened, a key component of the pathway. pnas.org

The table below details some of the prominent 7-DHC oxidation products found in SLOS models.

7-DHC Oxidation ProductType of OxidationSignificance in SLOS Models
3β,5α-dihydroxycholest-7-en-6-one (DHCEO) Free radical and subsequent enzymatic steps. nih.govBiomarker for 7-DHC oxidation; cytotoxic; inhibits Hedgehog signaling. nih.govmdpi.compnas.org
4α-hydroxy-7-DHC and 4β-hydroxy-7-DHC Enzymatic. washington.edubiorxiv.orgAccumulate in the cortices of SLOS mouse models. biorxiv.org
7-ketocholesterol Enzymatic (from 7-DHC via CYP7A1) and free radical. washington.eduLevels are significantly elevated; induces retinal degeneration. nih.gov
24-hydroxy-7-DHC and 25-hydroxy-7-DHC Enzymatic (via CYP46A1). washington.eduIdentified as products of 7-DHC metabolism. washington.edu
5α,8α-epidioxycholest-6-en-3β-ol (7-DHC endoperoxide) Free radical. pnas.orgFound in plasma of SLOS patients and tissues of animal models, though much may form ex vivo. pnas.org

Biochemical Manifestations of Sterol-C4-Methyl Oxidase (SC4MOL) Deficiency

Sterol-C4-methyl oxidase (SC4MOL) deficiency is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the MSMO1 gene. oaepublish.comkarger.com This enzyme, also known as methylsterol monooxygenase 1 (MSMO1), is a crucial component of the sterol demethylation complex in the post-squalene cholesterol synthesis pathway. oaepublish.comresearchgate.net It catalyzes the first step in the demethylation of 4,4′-dimethylsterols. researchgate.net

A deficiency in SC4MOL leads to a characteristic accumulation of 4-monomethyl and 4,4′-dimethyl sterols in the plasma. oaepublish.comresearchgate.net These accumulated methylsterols are also known as meiosis-activating sterols (MASs). oaepublish.com The biochemical hallmark of SC4MOL deficiency is the elevated levels of these methylsterols, which can be detected through quantitative sterol analysis of plasma. mhmedical.com One such accumulating sterol is dihydro-T-MAS (4,4'-dimethyl-5alpha-cholesta-8(9)-en-3beta-ol). mayocliniclabs.com

Clinically, SC4MOL deficiency is often characterized by a triad (B1167595) of symptoms: microcephaly, congenital cataracts, and psoriasiform dermatitis. oaepublish.comresearchgate.net Other common features include developmental delay, intellectual disability, and growth delay. oaepublish.comkarger.com Cellular studies on fibroblasts from patients have revealed a higher mitotic rate in cholesterol-depleted conditions, along with increased de novo cholesterol synthesis and the accumulation of methylsterols. mhmedical.comnih.gov This suggests that the buildup of methylsterols may influence cell proliferation. nih.gov

The following table outlines the primary biochemical findings in SC4MOL deficiency.

Biochemical MarkerObservation in SC4MOL DeficiencyPathophysiological Consequence
4-monomethyl sterols Increased levels in plasma. oaepublish.comresearchgate.netEnzymatic block in the cholesterol synthesis pathway. oaepublish.com
4,4′-dimethyl sterols (e.g., dihydro T-MAS) Increased levels in plasma. oaepublish.comresearchgate.netmayocliniclabs.comAccumulation due to deficient SC4MOL activity. oaepublish.com
Total Cholesterol Can be decreased or normal. oaepublish.comReflects the disruption in the de novo cholesterol synthesis pathway.

Inhibitors and Modulators of Cholest 7 En 3β Ol Metabolism

Synthetic Sterol Analogues as Biosynthesis Inhibitors

A number of synthetic sterol analogues have been developed and studied for their capacity to inhibit the biosynthesis of cholesterol at various stages. These compounds often mimic the natural substrates or intermediates of the cholesterol synthesis pathway, thereby acting as competitive or mechanism-based inhibitors of key enzymes.

14α-Methyl-5α-cholest-7-en-3β-ol Analogues

Analogues of 14α-Methyl-5α-cholest-7-en-3β-ol have been investigated as inhibitors of cholesterol biosynthesis. This sterol is a natural intermediate in the conversion of lanosterol (B1674476) to cholesterol. nih.gov

Research Findings:

Metabolism Studies: When [3α-3H]14α-Methyl-5α-cholest-7-en-3β-ol was incubated with the 10,000 g supernatant fraction of rat liver homogenates, it was efficiently converted to cholesterol. nih.gov This indicates that it serves as a substrate for the enzymes involved in the later stages of cholesterol synthesis.

Intermediate Identification: During these metabolic studies, several other labeled compounds were identified, including 5α-cholesta-7,14-dien-3β-ol, 5α-cholesta-8,14-dien-3β-ol, and 5α-cholest-7-en-3β-ol, highlighting the complexity of the demethylation and isomerization reactions. nih.gov

Esterification: A significant portion of the radioactivity was found in steryl esters, indicating that the analogues and their metabolites can be esterified. The steroidal components of these esters included the original substrate and various intermediates. nih.gov

Diol Derivatives: The introduction of a hydroxyl group at the 15-position has been explored. Both 14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-epimer have been synthesized. nih.gov Metabolic studies showed that only the 15β-diol was converted to cholesterol in rat liver homogenates, suggesting specific stereochemical requirements for the enzymes involved. nih.gov The 15α-hydroxylated compound, however, was found to be a potent inhibitor of dihydrolanosterol (B1674475) metabolism. oup.com

Inhibitory Effects of 15-Oxygenated Analogues

Compound Concentration Inhibition of Dihydrolanosterol Metabolism

Cholest-7-ene-3β,15α-diol

This diol is another synthetic sterol that has demonstrated inhibitory effects on cholesterol biosynthesis.

Research Findings:

Potent Inhibition: Cholest-7-ene-3β,15α-diol has been shown to be a potent inhibitor of cholesterol synthesis. oup.com

Site of Action: Studies have indicated that this compound inhibits the metabolic conversion of dihydrolanosterol, a precursor in the cholesterol synthesis pathway. oup.com At a concentration of 40 μM, it exhibited more than 90% inhibition. oup.com

14α-Ethyl-5α-cholest-7-ene-3β,15α-diol

This synthetic sterol analogue is recognized as an exceptionally potent inhibitor of sterol biosynthesis in animal cells. nih.gov

Research Findings:

High Potency: 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol is an extraordinarily potent inhibitor of sterol biosynthesis. nih.gov

Dual Sites of Action: Research suggests that this compound has two sites of action in cultured mammalian cells. researchsolutions.com

Cellular Effects: Incubation of CHO-K1 cells with this diol (at 0.1 μM) led to a significant alteration in cellular sterol composition, characterized by a marked accumulation of lanosterol and 24,25-dihydrolanosterol. This was accompanied by a striking elongation of the cells. researchgate.net

Inhibition of Meiosis: This compound has also been studied in the context of oocyte maturation, where it was investigated for its ability to inhibit 14α-demethylase, an enzyme involved in the production of meiosis-activating sterols. oup.com However, it did not consistently block FSH-induced maturation in cumulus cell-enclosed oocytes. oup.com

Inhibitory Profile of 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol

Parameter Observation
Potency Extraordinarily potent inhibitor of sterol biosynthesis nih.gov
Cellular Sterol Accumulation Marked accumulation of lanosterol and 24,25-dihydrolanosterol in CHO-K1 cells researchgate.net

5α-Cholest-8(14)-en-3β-ol-15-one and its Metabolites

Also known as Colestolone, 5α-Cholest-8(14)-en-3β-ol-15-one is a potent inhibitor of sterol biosynthesis with significant hypocholesterolemic activity. nih.govwikipedia.orgpnas.org It has been found to occur naturally in rat skin. nih.gov

Research Findings:

Inhibition of Early Stages: This 15-ketosterol inhibits multiple early-stage steps in cholesterol biosynthesis, including HMG-CoA reductase, without affecting late-stage steps after squalene (B77637). wikipedia.org

Lack of Sterol Accumulation: Unlike late-stage inhibitors, treatment with this compound does not lead to the accumulation of sterols, suggesting a different safety profile. wikipedia.org

Metabolism: Studies in cultured Chinese hamster ovary (CHO-K1) cells showed that the 15-ketosterol is taken up by the cells and is primarily found in its free form, with smaller amounts esterified. osti.gov It is not converted to cholesterol in these cells. osti.gov However, it can be converted to cholesterol in rat liver homogenates and upon oral administration to rats. wikipedia.org A major metabolite identified after incubation with rat liver mitochondria is (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one. researchgate.net

Hypocholesterolemic Effects: Oral administration to baboons resulted in decreased total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels, while increasing the percentage of cholesterol associated with high-density lipoprotein (HDL). pnas.org

Metabolites and Their Activity

Metabolite Biological Activity

Antioxidant Modulation of Cholest-7-en-3β-ol Oxidation Products

Cholesterol and its precursors, including Cholest-7-en-3β-ol, are susceptible to oxidation, leading to the formation of oxysterols. wikipedia.org These oxidation products can have various biological activities. Antioxidants can modulate the formation of these products.

Research Findings:

Oxidation Susceptibility: Cholesterol's double bond makes it susceptible to oxidation by various reactive species. researchgate.net This process can be initiated by the oxidation of polyunsaturated fatty acids. researchgate.net

Role of Antioxidants: Antioxidants, both synthetic and natural, can inhibit the oxidation of cholesterol. researchgate.net

Synthetic Antioxidants: Synthetic antioxidants like butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) have been shown to be effective inhibitors of thermally-induced cholesterol oxidation. researchgate.netdss.go.th

Natural Antioxidants: Natural antioxidants such as alpha- and gamma-tocopherol (B30145) (Vitamin E), rosemary extract, and the flavonoid quercetin (B1663063) also exhibit strong inhibitory effects on cholesterol oxidation. researchgate.net

Vitamin E in SLOS: In the context of Smith-Lemli-Opitz Syndrome (SLOS), a disorder characterized by elevated levels of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to both cholesterol and Cholest-7-en-3β-ol, antioxidant supplementation has been studied. nih.gov Vitamin E has been shown to reduce the levels of oxysterols derived from the peroxidation of 7-DHC. nih.gov This suggests that antioxidants can mitigate the oxidative stress associated with the accumulation of cholesterol precursors.

Antimicrobial and Bioactive Properties of Cholest 7 En 3β Ol

Antimutagenic and Antigenotoxic Activities

Cholest-7-en-3β-ol has demonstrated notable protective effects against genetic damage induced by certain mutagens. mdpi.combmj.com Its antigenotoxic and antimutagenic properties have been evaluated using standard toxicological assays. mdpi.comnih.gov

In one study, 5α-cholest-7-en-3β-ol, isolated from the starfish Asterina pectinifera, showed potent antigenotoxic activity against the mutagens N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 4-nitroquinoline (B1605747) N-oxide (NQO). mdpi.combmj.com The SOS chromotest with Escherichia coli PQ37 was used to assess this activity. mdpi.combmj.com Complete (100%) antigenotoxicity was achieved at concentrations of 10 µg per reaction tube against MNNG and 5 µg per reaction tube against NQO. mdpi.comniscpr.res.in

Furthermore, the compound's antimutagenic activity was tested against the mutagen MNNG using the Ames test with Salmonella typhimurium TA1538. mdpi.combmj.com The results indicated a very effective, dose-dependent inhibition of mutagenicity. niscpr.res.in As the concentration of 5α-cholest-7-en-3β-ol increased from 1 µg to 10 µg per plate, the inhibition of revertant colony-forming units (CFU) rose from 25.2% to 99.2%. mdpi.comniscpr.res.in These findings suggest that Cholest-7-en-3β-ol possesses significant antigenotoxic and antimutagenic potential. nih.govniscpr.res.in

Table 1: Antimutagenic and Antigenotoxic Activity of Cholest-7-en-3β-ol

ActivityTest SystemMutagenEffective ConcentrationResultReference
Antigenotoxic SOS Chromotest (E. coli PQ37)MNNG10 µ g/tube 100% toxicity inhibition mdpi.com, niscpr.res.in
Antigenotoxic SOS Chromotest (E. coli PQ37)NQO5 µ g/tube 100% toxicity inhibition mdpi.com, niscpr.res.in
Antimutagenic Ames Test (S. typhimurium TA1538)MNNG1-10 µ g/plate 25.2% to 99.2% inhibition mdpi.com, niscpr.res.in

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

The antibacterial potential of Cholest-7-en-3β-ol has been evaluated against several bacterial species, including those known to cause nosocomial (hospital-acquired) infections. mdpi.commdpi.com Studies indicate that its efficacy varies, with more pronounced activity generally observed against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.comresearchgate.net

In research involving sterols isolated from the leaves of Commiphora swynnertonii, Cholest-7-en-3β-ol demonstrated strong activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. mdpi.commdpi.comwikipedia.org However, it showed weak activity (MIC >2 mg/mL) against the Gram-positive Enterococcus faecalis and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com Similarly, another study on compounds from the green algae Ulva fasciata reported that Cholest-7-en-3β-ol had a minimum bactericidal concentration (MBC) of 500 μg/mL (0.5 mg/mL) against Staphylococcus aureus and Bacillus cereus, but no activity was detected against the tested Gram-negative bacteria. researchgate.net The structural characteristics of the sterol, specifically the cholestane (B1235564) skeleton and the position of the double bond at C-7/C-8, are thought to contribute to its antibacterial action. mdpi.com

Table 2: Antibacterial Activity of Cholest-7-en-3β-ol

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusPositive0.5 mg/mL mdpi.com, mdpi.com
Bacillus cereusPositive0.5 mg/mL (MBC) researchgate.net
Bacillus subtilisPositive0.5 mg/mL (MBC) researchgate.net
Enterococcus faecalisPositive>2 mg/mL mdpi.com, mdpi.com
Escherichia coliNegative>2 mg/mL mdpi.com, mdpi.com
Pseudomonas aeruginosaNegative>2 mg/mL mdpi.com, mdpi.com

Antimycobacterial Activities

In addition to its other bioactive properties, Cholest-7-en-3β-ol has been screened for its potential to inhibit the growth of mycobacteria. nih.gov Research on sterols isolated from the sap of Commiphora eminii stem bark tested its efficacy against two mycobacterial strains. nih.gov

The study revealed that Cholest-7-en-3β-ol exhibited antimycobacterial activity against both Mycobacterium madagascariense and Mycobacterium indicus pranii. nih.gov The Minimum Inhibitory Concentration (MIC) for the compound was reported as 1.6 mg/mL against both of these strains. nih.gov

Table 3: Antimycobacterial Activity of Cholest-7-en-3β-ol

Mycobacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium madagascariense1.6 mg/mL nih.gov
Mycobacterium indicus pranii1.6 mg/mL nih.gov

Hepatoprotective Potential in Preclinical Animal Studies

The potential of Cholest-7-en-3β-ol (also known as lathosterol) to protect the liver from damage has been investigated in preclinical animal models. researchgate.net A study aimed to evaluate the hepatoprotective effects of lathosterol (B1674540) isolated from the resin of Commiphora kua using an in vivo model where liver damage was induced by acetaminophen (B1664979) (APAP). researchgate.net

In this study, mice were pre-treated with lathosterol at doses of 25 µg/kg and 50 µg/kg body weight for seven days before being administered a toxic dose of APAP. researchgate.net The results of this preclinical trial indicated that lathosterol provided a protective effect against the drug-induced liver injury. researchgate.net

Advanced Analytical Methodologies for Cholest 7 En 3β Ol Research

Spectrometric Techniques for Identification and Quantification

Spectrometric methods are central to lathosterol (B1674540) research, providing both qualitative and quantitative data. These techniques exploit the interaction of molecules with electromagnetic radiation or the fragmentation of ions to generate unique spectral fingerprints.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of lathosterol. nih.govnewcastle-hospitals.nhs.uk This method is frequently used for the simultaneous determination of lathosterol and other non-cholesterol sterols in biological samples like plasma and brain tissue. nih.govmagtechjournal.comsigmaaldrich.commdpi.com

A critical step in GC-MS analysis of sterols is derivatization, typically silylation, which converts the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. magtechjournal.comnih.govnih.gov This process is necessary to improve the chromatographic properties and thermal stability of the analyte. The analysis is often performed in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity, where the mass spectrometer is set to detect specific ions characteristic of the compound. nih.govmagtechjournal.comsigmaaldrich.com For the TMS-derivatized lathosterol, a characteristic molecular ion is observed at an m/z of 458. nih.gov

Methodologies have been developed with detection limits as low as 0.09 µg/mL and good recovery rates, typically ranging from 89.5% to 101%. nih.govmagtechjournal.comsigmaaldrich.com

Table 1: Representative GC-MS Parameters for Lathosterol Analysis
ParameterDescriptionSource(s)
DerivatizationConversion to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA). magtechjournal.comnih.gov
GC ColumnLow-bleed fused silica (B1680970) capillary columns, such as HP-5MS. nih.govmagtechjournal.com
Carrier GasHelium or Hydrogen.
Ionization ModeElectron Ionization (EI) or Positive Chemical Ionization (PCI). mdpi.comnih.gov
MS DetectionSelective Ion Monitoring (SIM) of characteristic ions (e.g., m/z 458 for TMS derivative). nih.govsigmaaldrich.com
Internal Standard5α-cholestane or alpha-naphtol are commonly used for quantification. nih.govmagtechjournal.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) has emerged as a powerful alternative to GC-MS, offering the significant advantage of analyzing sterols without the need for derivatization. nih.govingenieria-analitica.comnih.gov This simplifies sample preparation and reduces analysis time. ingenieria-analitica.com The technique is used for the quantitative analysis of lathosterol in various biological matrices, including plasma and cultured cells. nih.govmedpace.comlipidmaps.org

A primary challenge in HPLC-MS analysis is the chromatographic separation of lathosterol from its structural isomer, cholesterol. medpace.comcuni.cz This separation is particularly difficult because both compounds are isobaric (having the same molecular weight) and cholesterol is typically present in biological samples at concentrations over 1000 times higher than lathosterol. ingenieria-analitica.commedpace.com To overcome this, specialized reversed-phase columns, such as those with pentafluorophenyl (PFP) or specific C18 chemistries (e.g., Poroshell 120 EC-C18), are employed with optimized mobile phases. nih.govingenieria-analitica.comnih.govlcms.cz

Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is the most common ionization technique for lathosterol analysis via LC-MS, as it provides good sensitivity for nonpolar compounds without derivatization. ingenieria-analitica.commedpace.comlcms.czrsc.org

Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard or reference measurement procedure for the highly accurate quantification of analytes. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. For lathosterol, deuterated standards such as lathosterol-d7 (B1157292) are commonly used. lipidmaps.orgscientificlabs.iesigmaaldrich.com

The isotopically labeled standard is chemically identical to the natural analyte and therefore behaves similarly during sample extraction, purification, and ionization, correcting for any sample loss or matrix effects. psu.edu ID-MS can be coupled with either GC-MS or LC-MS. nih.govscientificlabs.iepsu.edu The ratio of the signal from the natural analyte to the signal from the labeled standard is used to calculate the precise concentration of the compound in the original sample. psu.edu This approach provides high precision and accuracy, making it suitable for clinical research and reference laboratory settings. nih.govpsu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Cholest-7-en-3beta-ol and its metabolites. researchgate.netresearchgate.net Both one-dimensional (1D) proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, as well as two-dimensional (2D) techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the molecular structure. nih.govfoodb.ca

Table 2: NMR Spectroscopic Data for Lathosterol
ParameterDetailsSource(s)
Techniques¹H NMR, ¹³C NMR, ¹H-¹³C HSQC researchgate.netnih.govfoodb.ca
SolventDeuterated chloroform (B151607) (CDCl₃) is commonly used. nih.govfoodb.cahmdb.ca
Instrument FrequencyHigh-field instruments (e.g., 600 MHz) provide better resolution. nih.govhmdb.ca
Key ¹H NMR SignalAn olefinic proton signal around δ 5.14-5.16 ppm is characteristic of the proton at the C-7 position. researchgate.netnih.gov
Key ¹³C NMR SignalSignals for the double bond carbons (C-7 and C-8) and the hydroxyl-bearing carbon (C-3) are key identifiers. researchgate.netnih.govmagritek.com

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS), often coupled with LC or GC, provides a higher degree of selectivity and sensitivity for quantifying lathosterol in complex mixtures like plasma. nih.govnih.govmedpace.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion or a characteristic fragment of lathosterol), its fragmentation through collision-induced dissociation (CID), and the detection of one or more specific product ions. lipidmaps.orgmun.ca

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces chemical noise and interferences from the sample matrix. medpace.comlipidmaps.orglipidmaps.org MRM is particularly valuable for resolving lathosterol from the highly abundant and isobaric cholesterol, especially when chromatographic separation is incomplete. ingenieria-analitica.comcuni.cz The high sensitivity of modern MS-MS methods allows for detection limits in the picogram-per-milliliter range. nih.gov

Table 3: Example MS-MS Transitions for Lathosterol Detection
Ionization ModePrecursor Ion (m/z)Product Ion (m/z)NotesSource(s)
APCI (+)369.495.1Precursor ion corresponds to the dehydrated ion [M+H-H₂O]⁺. medpace.com
ESI (+)387.3369.2Precursor ion is the protonated molecule [M+H]⁺. nih.gov
ESI (+)404369May correspond to an ammoniated adduct [M+NH₄]⁺. lipidmaps.org

Chromatographic Separation Techniques

Chromatography is the foundational step for isolating lathosterol from other compounds in a sample prior to its detection and quantification by a spectrometer. The choice of chromatographic technique is dictated by the analyte's properties and the complexity of the sample matrix.

The primary goal of chromatography in lathosterol analysis is to achieve separation from structurally similar sterols, most importantly cholesterol. medpace.com Gas chromatography and high-performance liquid chromatography are the two principal methods employed.

With GC, separation is achieved using nonpolar or low-polarity capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). nih.govmagtechjournal.com The compounds are separated based on their boiling points and interactions with the stationary phase. As mentioned, sterols require derivatization to increase their volatility for GC analysis. magtechjournal.com

In HPLC, reversed-phase chromatography is the standard approach. nih.govnih.govlipidmaps.org The separation of the critical pair, lathosterol and cholesterol, has been successfully achieved using specialized columns that offer different selectivity compared to standard C18 phases. ingenieria-analitica.comlcms.cz These include end-capped C18 columns (e.g., Poroshell 120 EC-C18) and pentafluorophenyl (PFP) columns, which provide unique interactions that enhance resolution. nih.govingenieria-analitica.comlcms.cz The separation is often performed under controlled temperature conditions and may use either isocratic or gradient elution with mobile phases typically consisting of methanol, water, and sometimes other organic solvents like acetone (B3395972) or hexane. medpace.comnih.govlcms.cz

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and qualitative analysis of Cholest-7-en-3β-ol from various biological matrices. Its application is crucial in the initial stages of purification and identification.

In research concerning the biosynthesis of sterols, TLC is employed to separate different sterol intermediates. For instance, in studies of inherited metabolic disorders like lathosterolosis, TLC is used to separate lathosterol from cholesterol and 7-dehydrocholesterol (B119134) in fibroblast extracts. nih.gov A common solvent system for this separation is a mixture of chloroform and acetone (e.g., 96.5/3.5 v/v). nih.gov If the resolution between cholesterol and lathosterol is insufficient, a second TLC separation can be performed using a diethyl ether/hexane mixture (e.g., 5/1 v/v). nih.gov

The separated sterol spots on the TLC plate can be visualized using various reagents. A common method involves spraying the plate with phosphomolybdic acid. For quantitative or further analysis, the spots corresponding to the individual sterols can be scraped from the plate, and the compounds can be eluted. In studies involving radiolabeled precursors like ³H-mevalonate, the radioactivity of the scraped spots is measured to determine the relative amounts of each sterol, providing insights into enzymatic activities and metabolic blocks. nih.gov

The purity of commercially available Cholest-7-en-3β-ol is often assessed by TLC, with a typical purity of ≥98%. sigmaaldrich.comsigmaaldrich.com The technique is also used to monitor the progress of chemical reactions involving lathosterol.

Capillary Gas Chromatography

Capillary Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the quantitative analysis of Cholest-7-en-3β-ol. It offers high resolution and sensitivity, making it suitable for determining the concentration of lathosterol in complex biological samples.

In clinical and research settings, GC-based methods are employed to measure levels of lathosterol in plasma, serum, and tissues as a biomarker for cholesterol biosynthesis. nih.govnih.gov For example, a GC-MS method has been developed for the detection and quantification of lathosterol in brain tissue. researchgate.net This methodology typically involves a liquid-liquid extraction of the sterols, followed by a silylation step to create more volatile derivatives prior to GC-MS analysis. researchgate.net The use of a low-bleed fused silica capillary column, such as one with a phenylmethylsilicone stationary phase, is common for these separations. researchgate.netrsc.org

GC-FID is also utilized for the simultaneous determination of several non-cholesterol sterols, including lathosterol, to assess cholesterol absorption and synthesis. nih.gov These methods have demonstrated good accuracy and precision. nih.gov The ratio of lathosterol to cholesterol in serum or plasma is frequently used to evaluate the efficacy of cholesterol-lowering medications. medpace.com

The following table summarizes typical findings from GC-based analysis of lathosterol in human amniotic fluid at different gestational ages. nih.gov

Gestational WeekMean Lathosterol Concentration (μmol/L)Standard Deviation
130.02720.0035
220.85510.1791

Biophysical Characterization for Membrane Studies

The interaction of Cholest-7-en-3β-ol with lipid membranes is a significant area of research, as it helps to elucidate the biophysical roles of this sterol. Techniques such as Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy are pivotal in these investigations.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. filab.frwikipedia.org In the context of Cholest-7-en-3β-ol research, DSC is used to study its effect on the thermotropic phase behavior of model lipid membranes, typically composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). acs.orgnih.gov

Studies have shown that the incorporation of lathosterol into DPPC bilayers has distinct effects compared to cholesterol. acs.orgnih.gov For instance, lathosterol is more effective than cholesterol at reducing the temperature and enthalpy of the pre-transition of DPPC. acs.orgnih.gov At lower concentrations (≤10 mol%), both sterols have a similar effect on the main phase transition. acs.orgnih.gov However, at higher concentrations, lathosterol is more disruptive to the packing of the DPPC gel-state bilayer than cholesterol. acs.orgnih.gov

The following table summarizes the comparative effects of lathosterol and cholesterol on the main phase transition of DPPC as determined by DSC. acs.orgnih.gov

Sterol Concentration (mol %)Effect on Main Transition Temperature (Compared to Cholesterol)Effect on Main Transition Enthalpy (Compared to Cholesterol)
≤10SimilarSimilar
>10More effective at decreasingMore effective at decreasing
High ConcentrationsDecreases temperature of broad componentLess effective at reducing enthalpy of broad component

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its chemical bonds. wikipedia.org In membrane biophysics, FTIR is used to investigate the effects of Cholest-7-en-3β-ol on the molecular organization and dynamics of lipid bilayers. acs.orgnih.govlibretexts.org

FTIR studies on lathosterol-containing DPPC membranes complement the findings from DSC. acs.orgnih.gov The analysis of specific vibrational bands, such as the C-H stretching modes of the lipid acyl chains (around 2800-3000 cm⁻¹), provides insights into the conformational order and packing of the lipid chains. acs.orgmdpi.com Research indicates that the incorporation of lathosterol results in a less tightly packed bilayer compared to cholesterol, at both low (gel) and high (liquid-crystalline) temperatures. acs.orgnih.gov This is characterized by increased hydrogen bonding between water and the carbonyl groups of the DPPC fatty acyl chains. acs.orgnih.gov

Enzymatic Assay Techniques for Research Applications

Enzymatic assays are crucial for studying the role of Cholest-7-en-3β-ol as a substrate in biochemical pathways. sigmaaldrich.comsigmaaldrich.com Lathosterol is an intermediate in the biosynthesis of cholesterol and is acted upon by the enzyme lathosterol oxidase (also known as 3β-hydroxysteroid-Δ⁵-desaturase or SC5D). nih.govhmdb.ca

In research applications, Cholest-7-en-3β-ol is used as a substrate to measure the activity of lathosterol oxidase. jst.go.jp These assays can be performed using various methods. One approach involves using radiolabeled lathosterol (e.g., with ³H) and measuring the formation of the radiolabeled product, 7-dehydrocholesterol, after separation by techniques like TLC. jst.go.jp

Spectrophotometric methods can also be employed. jst.go.jp For instance, the activity of lathosterol 5-desaturase in mouse skin microsomes has been measured by monitoring the enzymatic reaction spectrophotometrically, with results comparable to those obtained using radiolabeled substrates. jst.go.jp

Furthermore, lathosterol itself can be a product in enzymatic reactions. For example, the enzyme delta24-sterol reductase can convert 5α-cholesta-7,24-dien-3β-ol into lathosterol. hmdb.ca Assays for this enzyme would involve providing the substrate and measuring the production of lathosterol, often using GC-MS for quantification.

The following table lists enzymes for which Cholest-7-en-3β-ol is a known substrate or product.

EnzymeReaction Involving Cholest-7-en-3β-olEC Number
Lathosterol oxidase (SC5D)Converts lathosterol to 7-dehydrocholesterol1.14.21.6 hmdb.ca
Delta24-sterol reductaseConverts 5α-cholesta-7,24-dien-3β-ol to lathosterol1.3.1.72 hmdb.ca

Research Models and Experimental Systems

Mammalian Cell Culture Models

Mammalian cell culture systems are foundational tools for dissecting the cellular and molecular functions of cholest-7-en-3beta-ol.

Fibroblasts: Human fibroblasts, particularly those derived from patients with Smith-Lemli-Opitz syndrome (SLOS), have been pivotal in studying disorders of cholesterol biosynthesis. nih.govnih.gov In SLOS, a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) leads to an accumulation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol, and consequently affects the levels of other sterols like this compound. nih.govnih.gov Studies with SLOS fibroblasts have helped identify novel oxysterols derived from 7-DHC oxidation, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), and have shown that this compound's metabolic pathway is closely linked to this process. nih.govnih.gov Research has also utilized normal human fibroblasts to investigate the formation of oxysterols from cholesterol, providing insights into the broader context of sterol metabolism. researchgate.net

Neuro2a Cells: The mouse neuroblastoma cell line, Neuro2a, is extensively used in neurobiological and cholesterol biosynthesis research. researchgate.net These cells have been instrumental in studying the effects of 7-DHC-derived oxysterols, which can induce morphological changes. nih.gov Dhcr7-deficient Neuro2a cells are a key model for investigating SLOS, showing elevated levels of 7-DHC and its oxidation products. nih.govresearchgate.net Furthermore, Neuro2a cells have been used to demonstrate that certain oxysterols can be toxic, highlighting the importance of proper sterol metabolism for neuronal health. mdpi.com

Chinese Hamster Ovary (CHO-K1) Cells): CHO-K1 cells are a robust model for studying lipid metabolism. Research using these cells has explored the metabolism of various sterols and the effects of inhibitors on cholesterol biosynthesis. osti.govdntb.gov.ua Studies have shown that in peroxisome-deficient CHO cells, cholesterol synthesis is significantly increased, indicating a regulatory role for peroxisomes in this pathway. nih.gov Additionally, CHO-K1 cells have been used to investigate the role of oxysterol binding protein (OSBP) in regulating the relationship between cholesterol and sphingomyelin (B164518) synthesis. nih.gov

Cell LineOrganismKey Research Findings Related to this compound
Fibroblasts HumanUsed to study Smith-Lemli-Opitz syndrome and the metabolism of 7-DHC and its oxysterols. nih.govnih.gov
Neuro2a MouseInvestigated the effects and toxicity of 7-DHC-derived oxysterols on neuronal cells. nih.govmdpi.com
CHO-K1 Chinese HamsterStudied general cholesterol biosynthesis, the role of peroxisomes, and oxysterol-binding proteins. osti.govnih.govnih.gov

Tissue Homogenate and Subcellular Fractionation Studies

Liver Microsomes: Rat liver microsomes are a classic in vitro system for studying the enzymes involved in the later stages of cholesterol biosynthesis. They have been used to investigate the dehydrogenation of this compound to 7-dehydrocholesterol. capes.gov.brresearchgate.net These studies have elucidated the role of sterol carrier protein (SCP) in promoting this conversion, showing that SCP facilitates the transfer of this compound between membranes. nih.gov The kinetics and mechanisms of enzymes like lathosterol (B1674540) 5-desaturase have also been characterized using this system. acs.org

In Vivo Animal Models

Rat and Mouse: Rat and mouse models are crucial for understanding the physiological roles of this compound in a whole-organism context. The study of SLOS in a Dhcr7-knockout mouse model has revealed elevated levels of 7-DHC and its derivative, DHCEO, in brain tissue. nih.gov Research on mice with a mutation in the hydroxysteroid (17-beta) dehydrogenase 7 gene (Hsd17b7) showed abnormal accumulation of various sterols, including 4α-methyl-5α-cholest-7-en-3β-ol, and demonstrated decreased Hedgehog signaling, linking cholesterol metabolism to developmental pathways. plos.org Furthermore, studies in Abcg1-Abcg4 double-knockout mice have shown significant accumulation of cholesterol and this compound in brain tissue, highlighting the role of these transporters in sterol efflux. semanticscholar.org In rats, the inhibition of 7-dehydrocholesterol Δ7-reductase has been used as a tool to study the metabolism of Δ7-sterols. acs.org

Baboon: Nonhuman primates like the baboon have been used to study the metabolism of cholesterol-related compounds. osti.gov

Daphnia galeata: The freshwater crustacean Daphnia galeata has been used as a model to study the dietary requirements of sterols. Supplementing their diet with this compound (lathosterol) was found to support somatic growth and reproduction, although to a lesser extent than cholesterol. sigmaaldrich.cnd-nb.info

Animal ModelKey Research AreaNotable Findings
Rat Cholesterol BiosynthesisUsed to study the enzymatic conversion of this compound and the effects of enzyme inhibitors. capes.gov.brnih.govacs.org
Mouse Genetic Disorders of Cholesterol MetabolismDhcr7-knockout models replicate features of SLOS; Hsd17b7 mutants link sterol metabolism to developmental signaling. nih.govplos.org
Baboon Sterol MetabolismUtilized in studies of the metabolism of cholesterol and related compounds. osti.gov
Daphnia galeata Nutritional EcologyDemonstrated that this compound can partially fulfill the dietary sterol requirement. sigmaaldrich.cnd-nb.info

Microbial and Plant Systems for Biosynthesis and Bioactivity Studies

Green Algae and Starfish: While cholesterol is the principal sterol in higher animals, other eukaryotes like green algae and starfish produce a variety of sterols. researchgate.net Some microalgae have been found to contain sterols such as (24R)-methyl-5α-cholest-7-en-3β-ol. researchgate.net

Commiphora Species: this compound has been isolated from the resin of various Commiphora species, such as Commiphora eminii, Commiphora habessinica, and Commiphora kua. researchgate.net Studies have investigated the antibacterial and antimycobacterial properties of this compound isolated from these plants. researchgate.net For instance, this compound from Commiphora swynnertonii demonstrated strong activity against Staphylococcus aureus. researchgate.netsua.ac.tzresearchgate.netsua.ac.tz

Mycobacterium and Escherichia coli: The bacterium Mycobacterium tuberculosis can metabolize cholesterol. While this compound itself is not a primary focus, the study of cholesterol-metabolizing enzymes in mycobacteria provides insights into sterol transformation pathways. nih.gov The gene Rv1106c from M. tuberculosis, when expressed in Escherichia coli, was shown to encode a 3β-hydroxysteroid dehydrogenase capable of oxidizing cholesterol. oup.com E. coli is frequently used as a host for the heterologous expression of enzymes involved in sterol metabolism from other organisms, including mycobacteria, to study their function. nih.govoup.comacs.orgresearchgate.net

Future Directions in Cholest 7 En 3β Ol Research

Elucidation of Uncharacterized Metabolic Intermediates

The conversion of lathosterol (B1674540) to cholesterol involves a series of enzymatic steps. While the main pathway is known, there is potential for the existence of yet uncharacterized metabolic intermediates. Future research will likely focus on identifying and characterizing these minor or transient sterols. For instance, studies have hinted at the presence of uncharacterized cholestadienols in metabolic pathways involving lathosterol. escholarship.org Identifying these intermediates could provide a more complete picture of sterol metabolism and its regulation.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in this endeavor. Isotope tracing studies, where cells or organisms are fed labeled precursors of lathosterol, can help track the metabolic fate of the molecule and uncover novel downstream products.

Deeper Understanding of Enzymatic Mechanisms and Regulation

The enzymes responsible for the synthesis and conversion of lathosterol are critical control points in cholesterol homeostasis. A key enzyme is 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7), which is involved in the biosynthesis of bile acids. uniprot.orghmdb.ca Another crucial enzyme is lathosterol oxidase (sterol C-5 desaturase), which introduces a double bond at the C5 position, a critical step towards cholesterol formation. asm.org

Future research will aim to provide a more in-depth understanding of the structure, function, and regulation of these enzymes. This includes:

Structural Biology: Determining the high-resolution crystal structures of these enzymes will provide insights into their catalytic mechanisms and substrate specificity.

Regulatory Pathways: Investigating the transcriptional and post-translational regulation of these enzymes is crucial. For example, studies have shown that the expression and activity of 3β-HSD can be regulated by hormones and signaling molecules like cyclic AMP. mdpi.comnih.govoup.comoup.com Understanding these regulatory networks could reveal how lathosterol metabolism is coordinated with other cellular processes.

Enzyme Kinetics and Inhibition: Detailed kinetic studies can elucidate the efficiency of these enzymes and how they are affected by various inhibitors. This knowledge is vital for developing drugs that target these pathways.

Investigation of Novel Biological Roles

Beyond its role as a cholesterol precursor, lathosterol and its metabolites may have independent biological functions. Recent studies have begun to explore these possibilities, particularly in the context of cell signaling and membrane biology.

Neurological Function: Lathosterol is present in the brain, and its levels can be indicative of local cholesterol synthesis. researchgate.netnih.gov Studies suggest that alterations in brain cholesterol homeostasis, including lathosterol levels, may be implicated in neurodegenerative diseases like Alzheimer's and Huntington's disease. researchgate.netnih.gov Future research will likely investigate the specific roles of lathosterol in neuronal development, synapse function, and the pathogenesis of these disorders. nih.govnih.gov For instance, some research indicates that glia-derived lipoproteins contain lathosterol, which might be taken up by neurons and converted to cholesterol. nih.gov

Immune Response and Inflammation: Oxysterols, which can be derived from cholesterol and its precursors, are known to be potent modulators of the immune system. researchgate.netnih.gov Investigating whether lathosterol or its direct derivatives have immunomodulatory properties is a promising area of research.

Membrane Dynamics: As a sterol, lathosterol can influence the physical properties of cellular membranes, such as fluidity and the formation of lipid rafts. biorxiv.org Research is needed to understand how the presence of lathosterol, in comparison to cholesterol, affects membrane-dependent cellular processes. Studies have shown that the ABCG4 transporter protein, involved in sterol transport, can be stabilized by lathosterol. whiterose.ac.uk

Development of Advanced Analytical Techniques

Progress in understanding the roles of lathosterol is intrinsically linked to the ability to accurately and sensitively measure its levels in complex biological samples. The development of advanced analytical techniques is therefore a critical future direction.

Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), are powerful tools for sterol analysis. creative-proteomics.comnih.gov However, future advancements could include:

Higher Sensitivity and Throughput: Developing methods with even lower detection limits and the capacity to process large numbers of samples will be crucial for clinical studies and high-throughput screening. creative-proteomics.com

Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of molecules within tissues, providing insights into the localized metabolism and function of lathosterol in specific cell types and brain regions. medanta.org

Stable Isotope Labeling: The use of stable isotope-labeled internal standards improves the accuracy and reproducibility of quantification. biorxiv.org

Analytical TechniqueApplication in Lathosterol ResearchKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of lathosterol and other sterols in biological samples.High resolution and established methodology.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-sensitivity quantification in various matrices like plasma and cerebrospinal fluid. creative-proteomics.comHigh sensitivity and specificity, suitable for complex mixtures. creative-proteomics.com
Imaging Mass Spectrometry Mapping the distribution of lathosterol in tissues, such as the brain. medanta.orgProvides spatial information on metabolite localization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of novel metabolic intermediates.Provides detailed structural information.

Exploration of Therapeutic Targets Related to Sterol Homeostasis

Given the central role of cholesterol metabolism in various diseases, the enzymes and pathways involving lathosterol represent potential therapeutic targets.

Cardiovascular Disease: Lathosterol levels in the blood are used as a biomarker for cholesterol synthesis. mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net Understanding how to modulate lathosterol metabolism could lead to new strategies for managing hypercholesterolemia.

Inherited Metabolic Disorders: Genetic defects in cholesterol biosynthesis can lead to severe developmental disorders, such as Smith-Lemli-Opitz syndrome and lathosterolosis, which is characterized by the accumulation of lathosterol. nih.govskinident.world Research into therapeutic interventions for these conditions could involve targeting the enzymes in the lathosterol metabolic pathway.

Cancer: Altered cholesterol metabolism is increasingly recognized as a hallmark of cancer. nih.gov Some studies suggest that intermediates in the cholesterol synthesis pathway can influence cell proliferation. biorxiv.org Further investigation is needed to determine if targeting lathosterol metabolism could be a viable anti-cancer strategy.

Infectious Diseases: The sterol biosynthesis pathway in pathogenic organisms, such as Leishmania parasites, can be a target for antimicrobial drugs. asm.orgbiorxiv.org Lathosterol oxidase has been identified as a potential target in these organisms. asm.orgbiorxiv.org

The liver X receptors (LXRs) are nuclear receptors that play a key role in regulating cholesterol homeostasis and are considered therapeutic targets for cardiovascular and neurodegenerative diseases. mdpi.comnih.gov Some cholesterol synthesis intermediates have been shown to modulate LXR activity. whiterose.ac.uk

Investigation of Evolutionary Aspects of Sterol Biosynthesis

The sterol biosynthesis pathway is ancient and has evolved differently across various kingdoms of life. Studying the evolutionary aspects of lathosterol and its associated enzymes can provide fundamental insights into the origins and diversification of sterol function.

For example, while animals synthesize cholesterol, fungi produce ergosterol (B1671047) and plants produce a variety of phytosterols. nih.gov Comparative genomics and phylogenetic analysis of the enzymes involved in these pathways can reveal how the functions of sterols have adapted to the specific needs of different organisms. nih.govnih.gov

Interestingly, some organisms, like the nematode C. elegans, have a "retro-cholesterol biosynthetic pathway" where they can produce lophenol (B1675073) (4α-methyl-cholest-7-en-3β-ol) from cholesterol. nih.gov This highlights the metabolic plasticity and evolutionary divergence of sterol pathways. Furthermore, some ciliates possess a Rieske oxygenase for sterol C7(8)-desaturation, an enzyme type previously thought to be restricted to animals, suggesting potential horizontal gene transfer events in the evolution of this pathway. oup.com

By exploring these future research directions, scientists can continue to unravel the complexities of cholest-7-en-3β-ol metabolism and its broader implications for biology and medicine.

Q & A

Q. What experimental methods are recommended to determine the solubility and purity of cholest-7-en-3β-ol in aqueous systems?

Cholest-7-en-3β-ol is highly hydrophobic, with water solubility <0.1 mg/mL. To assess purity and solubility, researchers should employ HPLC with UV/RI detection for quantitative analysis, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For solubility studies, dynamic light scattering (DLS) or equilibrium dialysis can quantify aggregation behavior in aqueous buffers . X-ray crystallography is advised to resolve polymorphic variations that may affect bioavailability .

Q. Which analytical techniques are most reliable for distinguishing cholest-7-en-3β-ol from structurally similar sterols (e.g., lathosterol, zymostenol)?

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) is critical for differentiating cholest-7-en-3β-ol from isomers. Retention time alignment and fragmentation patterns (e.g., m/z 386.35 for C₂₇H₄₆O⁺) should be cross-referenced with databases like the Sterols and Bile Acids Structure Database (LMSD) . Thin-layer chromatography (TLC) with iodine vapor staining provides a cost-effective preliminary screen for sterol separation .

Q. How can researchers validate cholest-7-en-3β-ol as a biomarker in plant or animal tissues?

Tissue-specific extraction protocols using chloroform-methanol mixtures (2:1 v/v) are recommended, followed by derivatization with trimethylsilyl (TMS) reagents for GC-MS analysis. Spike-and-recovery experiments using deuterated cholest-7-en-3β-ol as an internal standard ensure quantification accuracy. Cross-validation with immunohistochemistry (e.g., anti-sterol antibodies) strengthens biomarker claims .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported bioactivity data for cholest-7-en-3β-ol (e.g., conflicting antioxidant or cytotoxic effects)?

Meta-analyses of dose-response relationships should stratify studies by cell type, assay methodology (e.g., MTT vs. ATP luminescence), and sterol concentration ranges. Multivariate regression can identify confounding variables, such as solvent carriers (e.g., DMSO vs. ethanol) affecting membrane permeability . Systematic reviews must adhere to PRISMA guidelines to minimize selection bias .

Q. How should experimental designs be optimized to investigate cholest-7-en-3β-ol’s role in cholesterol biosynthesis pathways?

Isotope-labeling studies (e.g., ¹³C-acetate tracing) combined with gene knockout models (e.g., CRISPR-Cas9 targeting HMG-CoA reductase) are essential. Time-resolved lipidomics via LC-MS/MS can track intermediate flux. Control experiments must account for endogenous sterol degradation by gut microbiota in animal models .

Q. What methodologies address ethical challenges in human studies involving cholest-7-en-3β-ol as a dietary or therapeutic agent?

Protocols must include informed consent documentation detailing risks of lipid metabolism perturbation. Randomized controlled trials (RCTs) should use double-blinding and placebo controls. Ethical approvals must specify data anonymization procedures and compliance with GDPR or HIPAA for biomarker data storage .

Methodological Guidelines for Data Reporting

  • Data Contradiction Analysis : Use forest plots to visualize heterogeneity across studies and Egger’s test to assess publication bias .
  • Experimental Replicability : Publish raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare to enable independent validation .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, excluding non-indexed sources (e.g., ) due to unverified data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.